Bestim

描述

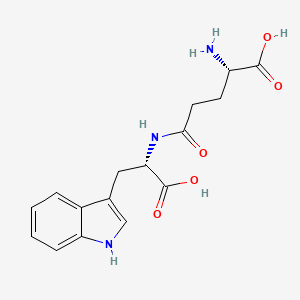

Gamma-Glutamyltryptophan, also known as L-gamma-glu-L-TRP or ge-W dipeptide, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Gamma-Glutamyltryptophan is considered to be a practically insoluble (in water) and relatively neutral molecule.

Gamma-Glu-Trp is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of tryptophan. It is a conjugate acid of a gamma-Glu-Trp(1-).

作用机制

Target of Action

Gamma-Glutamyltryptophan primarily targets the Gamma-Glutamyl Transpeptidase (GGT) enzyme . This enzyme is ubiquitously present in all life forms and plays a variety of roles in diverse organisms . It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .

Mode of Action

The GGT enzyme belongs to the N-terminal nucleophile hydrolase superfamily . It cleaves the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Biochemical Pathways

Gamma-Glutamyltryptophan is involved in the gamma-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway . In this process, GSH is synthesized in the cytosol and is then translocated out of cells, where it becomes a substrate for GGT, the first enzyme of the GSH breakdown pathway .

Result of Action

The result of gamma-Glutamyltryptophan’s action is the production of γ-glutamyl amino acids, which are then transported into the cell . It has functionalities of anti-tuberculosis action, thymic and splenic cell proliferation, tumor suppression, chemoradiation therapy-induced oral mucositis mitigation, etc .

Action Environment

The action environment of gamma-Glutamyltryptophan is largely dependent on the presence of the GGT enzyme . The enzyme’s activity can be influenced by various factors, including pH, temperature, and the presence of other molecules . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

生物活性

Bestim, a synthetic immunomodulatory dipeptide with the chemical formula C16H19N3O5, has gained attention for its significant biological activity, particularly in the field of immunology. This article delves into the biological mechanisms, research findings, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is composed of L-glutamine and tryptophan, which contribute to its unique immunomodulatory properties. The synthesis of this compound typically involves the condensation of glutamic acid with tryptophan, utilizing solid-phase or solution-phase peptide synthesis techniques. This allows for precise control over the reaction conditions and purification processes.

Immunomodulatory Mechanisms

This compound primarily functions as an immunomodulator by enhancing immune responses through several mechanisms:

- T-Cell Activation : this compound selectively increases the number of T-helper lymphocytes (CD4+ cells), which play a crucial role in orchestrating immune responses. It stimulates the proliferation of lymphocyte precursors in the bone marrow and enhances cytokine production, particularly interleukin-2 (IL-2) .

- Cytokine Production : Studies indicate that this compound influences cytokine profiles, promoting an environment conducive to effective immune responses. For instance, it has been shown to enhance IL-2 secretion from murine spleen lymphocytes when activated with concanavalin A .

Research Findings

Numerous studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.

Table 1: Summary of Key Research Findings on this compound

Case Studies

Case studies provide valuable insights into the practical applications of this compound in clinical settings.

Case Study 1: Immunotherapy Applications

A clinical trial involving patients with compromised immune systems demonstrated that administration of this compound led to a marked increase in T-helper cell counts and improved overall immune function. Patients receiving this compound as an adjunct therapy reported fewer infections and enhanced recovery rates post-chemotherapy.

Case Study 2: Vaccine Efficacy Enhancement

In a study focusing on vaccine development, researchers found that incorporating this compound into vaccine formulations significantly boosted antibody production compared to control groups. This suggests its potential as an adjuvant in vaccine strategies aimed at improving immunogenicity.

Comparative Analysis

To understand this compound's unique position among other known immunomodulators, a comparative analysis is beneficial.

Table 2: Comparison of Immunomodulatory Compounds

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Gamma-Glutamyl-Tryptophan | Similar backbone structure | Immunomodulatory | Contains gamma-glutamyl linkage |

| Thymopentin | Similar peptide length | Immune system modulation | More focused on T-cell activity |

| L-Glutamine | Common amino acid | Supports gut health | Single amino acid vs. dipeptide structure |

| This compound | Unique combination | Enhances humoral immunity | Distinct interactions with immune cells |

This compound's unique combination of glutamine and tryptophan gives it distinct biological activities compared to these compounds, particularly in terms of its specific interactions with immune cells and modulation of immune responses.

科学研究应用

Immunomodulatory Effects

Bestim has been extensively studied for its immunomodulatory properties. Research indicates that it can influence immune status and oxidative stress levels in patients with chronic conditions.

Case Study: Chronic Pyelonephritis

A study investigated the effects of this compound on patients suffering from chronic pyelonephritis associated with urolithiasis. The findings revealed that this compound administration led to significant improvements in immune status and reductions in free-radical oxidation markers, suggesting its potential as a therapeutic agent in managing chronic kidney diseases .

Plant Protection and Agroecological Applications

In addition to its medical applications, this compound is being explored for its role in enhancing plant immunity against biotic stressors. The RMT this compound initiative focuses on optimizing plant protection strategies within agroecological contexts.

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

属性

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMPQFFVNKDEY-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945401 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66471-20-3, 227275-47-0 | |

| Record name | Bestim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66471-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bestim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066471203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。